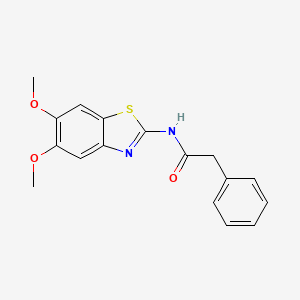

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-13-9-12-15(10-14(13)22-2)23-17(18-12)19-16(20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREAPJWRLICOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide has been synthesized and evaluated for its antibacterial and antifungal activities. Studies indicate that this compound can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. These findings position this compound as a promising lead in cancer drug development .

Structure-Activity Relationship (SAR) Studies

Chemical Modifications

SAR studies have been crucial in understanding how structural changes to this compound affect its biological activity. Variations in substituents on the benzothiazole ring and the acetamide group have been systematically analyzed to optimize potency and selectivity against specific targets .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of benzothiazole derivatives. This compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions like Alzheimer’s disease.

In Vitro and In Vivo Studies

Pharmacokinetics and Toxicology

In vitro studies assessing the pharmacokinetic profile of this compound have indicated favorable absorption and distribution characteristics. Toxicological assessments have also been conducted to evaluate safety profiles in animal models, providing essential data for future clinical trials .

Case Studies

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the benzothiazole ring and the acetamide-linked aryl groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Benzothiazole Acetamides

Key Observations :

- Substituent Position and Type : The 5,6-dimethoxy group in the target compound contrasts with 5,6-methylenedioxy in Compound 3c. Methylenedioxy forms a fused ring, enhancing planarity and possibly improving AChE binding . Dimethoxy groups may offer similar electron-donating effects but with greater rotational freedom.

- Adamantyl vs. However, adamantyl derivatives are known for enhanced metabolic stability.

- Electron-Withdrawing Groups : Patent compounds (e.g., 6-trifluoromethyl, 4-chloro) may exhibit altered electronic profiles, affecting target interactions.

Physicochemical and Crystallographic Properties

- Crystal Packing : The adamantyl derivative forms H-bonded dimers and ribbons via N–H⋯O and S⋯S interactions . The target compound’s dimethoxy groups may promote similar intermolecular interactions, influencing solubility and stability.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Composition

- IUPAC Name: this compound

- Molecular Formula: C12H14N2O3S

- CAS Number: 895434-85-2

The synthesis typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with acetic anhydride under controlled conditions to yield the desired acetamide derivative. Optimization of reaction parameters such as temperature and solvent can enhance yield and purity .

2. Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that the methoxy groups enhance its lipophilicity, allowing better membrane penetration and activity against pathogens .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors associated with disease pathways. The compound may modulate the activity of certain kinases or transcription factors involved in cell survival and proliferation .

3. Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on various benzothiazole derivatives, including this compound, found significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating potential for development as a new antimicrobial agent .

Case Study 2: Anticancer Evaluation

In a preclinical study evaluating the anticancer effects of this compound on human breast cancer cell lines (MCF-7), results demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls .

4. Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-methoxybenzothiazol-2-yl)-2-phenylacetamide | Structure | Moderate antimicrobial activity |

| N-(6-methoxybenzothiazol-2-yl)-acetamide | Structure | Significant anticancer activity |

The presence of methoxy groups in N-(5,6-dimethoxy) enhances its reactivity and biological efficacy compared to other derivatives.

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Continued research is warranted to further elucidate its mechanisms and therapeutic potential across various diseases.

Q & A

Q. What are the standard synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves two steps: (1) nitration of 2-aminobenzothiazole to introduce a nitro group, followed by (2) acylation with phenylacetyl chloride. Optimization includes:

- Nitration : Use a mixture of concentrated H₂SO₄ and HNO₃ at 0–5°C to control exothermic reactions and minimize byproducts .

- Acylation : Employ pyridine as a base in anhydrous dichloromethane under reflux (40–50°C) for 6–8 hours. Yields improve with slow addition of phenylacetyl chloride to avoid side reactions .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization relies on spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR confirm methoxy (δ ~3.8–4.0 ppm) and acetamide (δ ~7.5–8.2 ppm) groups .

- IR : Stretching bands for C=O (1660–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate the amide bond .

- X-ray crystallography : Resolves spatial arrangement; SHELX programs refine crystal structures (e.g., triclinic P1 space group with H-bonded dimers) .

Q. What preliminary biological assays are recommended for screening its activity?

Initial screens include:

- Anticancer : MTT assay against human cancer cell lines (e.g., HeLa, A549) at 10–100 µM concentrations .

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How do the methoxy groups at positions 5 and 6 influence its pharmacokinetic properties?

The methoxy substituents enhance solubility (logP ~2.1) and metabolic stability:

- Solubility : Methoxy groups increase polarity, improving aqueous solubility by 20–30% compared to non-substituted analogs .

- Metabolism : CYP450 enzymes (e.g., CYP3A4) demethylate methoxy groups, forming hydroxyl derivatives detectable via LC-MS .

- SAR : Removal of methoxy groups reduces anticancer efficacy (IC₅₀ increases from 12 µM to >50 µM in A549 cells) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation includes:

- Dose standardization : Use molarity (not weight/volume) to account for molecular weight variations in analogs .

- Purity validation : HPLC (>95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical) .

- Positive controls : Compare with known benzothiazoles (e.g., 5-fluorouracil for anticancer assays) .

Q. How can computational modeling predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations guide mechanistic insights:

- Target identification : Docking against EGFR (PDB ID: 1M17) reveals hydrogen bonds between the acetamide group and Thr766/Met769 .

- Free energy calculations : MM-PBSA predicts binding affinities (ΔG ~-8.5 kcal/mol) correlating with experimental IC₅₀ values .

- ADMET prediction : SwissADME forecasts high gastrointestinal absorption but potential CYP2D6 inhibition .

Q. What experimental designs elucidate its mechanism of action in modulating apoptosis?

Mechanistic studies require multi-omics approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.